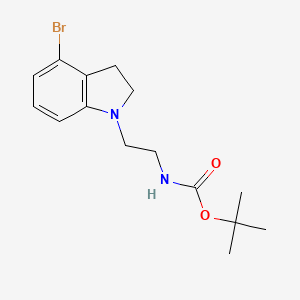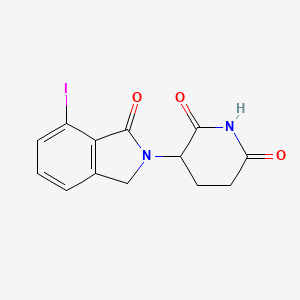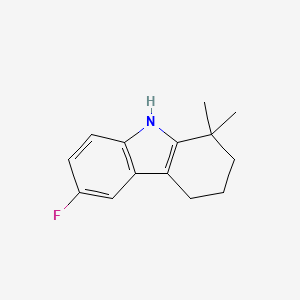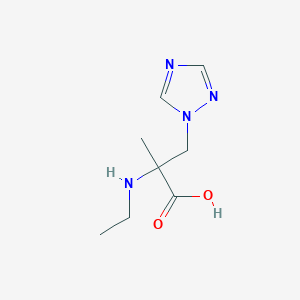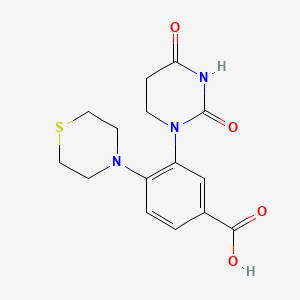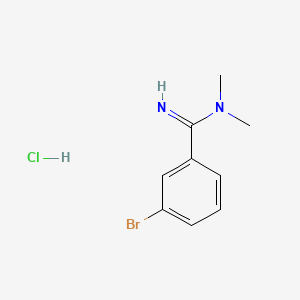![molecular formula C7H11N3 B13488728 {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine](/img/structure/B13488728.png)
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is a heterocyclic compound that contains both pyrrole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates can then undergo addition reactions with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and pyrazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives at the amine group.
Scientific Research Applications
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4H-Pyrrolo[1,2-b]pyrazole: Contains a phenyl group and a pyridine ring, showing different biological activities.
Uniqueness
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine is unique due to its specific combination of pyrrole and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5,8H2 |
InChI Key |
ZMHIKERLIAEXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-3-[4-(methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B13488651.png)
![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
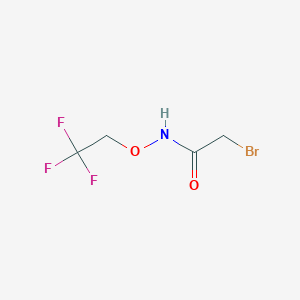

![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)
